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Cat. No.: B1264432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and

detailed protocols for conducting clinical trials with Combivent Respimat (ipratropium bromide

and albuterol sulfate) Inhalation Spray. This document is intended for researchers, scientists,

and drug development professionals involved in the clinical evaluation of respiratory

therapeutics.

Introduction
Combivent Respimat is a combination of an anticholinergic bronchodilator (ipratropium

bromide) and a short-acting beta-2 adrenergic agonist (albuterol sulfate) delivered via a soft

mist inhaler.[1][2] It is indicated for the treatment of bronchospasm associated with Chronic

Obstructive Pulmonary Disease (COPD) in patients who require more than one bronchodilator.

[3][4] The dual mechanism of action, targeting both muscarinic and beta-2 adrenergic

receptors, is designed to provide a greater bronchodilator effect than either agent alone.[2][5]

These notes will detail the design of a pivotal Phase III clinical trial, provide step-by-step

experimental protocols, and present key data in a structured format.

Mechanism of Action Signaling Pathways
To understand the pharmacological basis of Combivent Respimat's efficacy, it is crucial to

visualize the signaling pathways of its active components.
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Ipratropium Bromide: Anticholinergic Pathway
Ipratropium bromide is a nonselective muscarinic acetylcholine receptor antagonist.[6][7] In the

airways, acetylcholine is a key neurotransmitter that mediates bronchoconstriction. By blocking

muscarinic receptors (primarily M3) on airway smooth muscle, ipratropium bromide inhibits the

effects of acetylcholine, leading to bronchodilation.[8][9]
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Caption: Ipratropium Bromide Signaling Pathway.

Albuterol: Beta-2 Adrenergic Pathway
Albuterol is a selective beta-2 adrenergic receptor agonist.[10][11] These receptors are

abundant on the surface of airway smooth muscle cells. Activation of beta-2 receptors by

albuterol initiates a signaling cascade that results in smooth muscle relaxation and subsequent

bronchodilation.[12][13]
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Caption: Albuterol Signaling Pathway.

Experimental Design: Pivotal Phase III Clinical Trial
(Based on Trial 1012.56)
The following outlines the design of a pivotal Phase III clinical trial to evaluate the efficacy and

safety of Combivent Respimat, based on the publicly available information for trial 1012.56.

[14][15][16]

Study Objectives
Primary Objective: To compare the long-term (12-week) bronchodilator efficacy and safety of

Combivent Respimat to ipratropium bromide Respimat and to a standard CFC-propelled

Combivent MDI in patients with COPD.[14]

Secondary Objectives: To assess other lung function parameters, patient-reported outcomes,

and the overall safety profile.

Study Design
A 12-week, randomized, multinational, parallel-group, double-blind, double-dummy, active-

controlled design.[14]
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Caption: Clinical Trial Workflow.

Patient Population
Inclusion Criteria:

Male or female patients aged 40 years or older.[1]

A clinical diagnosis of COPD.[14]

Post-bronchodilator Forced Expiratory Volume in one second (FEV1) of less than or equal to

65% of predicted normal value.[14]

FEV1/Forced Vital Capacity (FVC) ratio of less than or equal to 0.7.[14]

A smoking history of greater than 10 pack-years.[14]
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Ability to perform technically acceptable pulmonary function tests.[17]

Exclusion Criteria:

A recent COPD exacerbation requiring treatment with systemic corticosteroids or antibiotics.

A history of asthma.

Clinically significant cardiovascular, renal, or hepatic disease.[1]

Known hypersensitivity to anticholinergic drugs, beta-adrenergic agents, or any components

of the inhaler formulations.[17]

Use of other investigational drugs within 30 days of screening.

Treatment Arms
Patients are randomized in a 1:1:1 ratio to one of three treatment arms:[14]

Combivent Respimat (20 mcg ipratropium bromide / 100 mcg albuterol) plus a placebo

CFC-MDI.

Ipratropium Bromide Respimat (20 mcg) plus a placebo CFC-MDI.

Combivent CFC-MDI (36 mcg ipratropium bromide / 206 mcg albuterol) plus a placebo

Respimat inhaler.

All treatments are administered as one inhalation four times daily.[14]

Efficacy Endpoints
Primary Efficacy Endpoints:[15]

Change from pre-treatment baseline in FEV1 Area Under the Curve from 0 to 6 hours (FEV1

AUC0-6h) on Day 85 to demonstrate non-inferiority of Combivent Respimat to Combivent

CFC-MDI.

Change from pre-treatment baseline in FEV1 Area Under the Curve from 0 to 4 hours (FEV1

AUC0-4h) on Day 85 to demonstrate the superiority of Combivent Respimat to ipratropium
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Respimat.

Change from pre-treatment baseline in FEV1 Area Under the Curve from 4 to 6 hours (FEV1

AUC4-6h) on Day 85 to demonstrate the non-inferiority of Combivent Respimat to
ipratropium Respimat.

Secondary Efficacy Endpoints:

Peak FEV1 response.

Time to onset of bronchodilation.

Patient-reported outcomes (e.g., St. George's Respiratory Questionnaire).

Use of rescue medication.

Safety Assessments
Adverse event monitoring.

Vital signs.

Electrocardiograms (ECGs).

Clinical laboratory tests.

Experimental Protocols
Patient Screening and Enrollment Protocol

Informed Consent: Obtain written informed consent from all potential participants after a

thorough explanation of the study.[17]

Medical History and Physical Examination: Conduct a comprehensive medical history review

and physical examination to assess eligibility.

Spirometry: Perform baseline spirometry to confirm the diagnosis of COPD and assess the

severity of airflow limitation according to the inclusion criteria.
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Washout Period: Instruct patients to discontinue prohibited medications for a specified period

before randomization.

Enrollment: Eligible patients who successfully complete the screening and washout periods

are enrolled in the study.

Randomization and Blinding Protocol
Randomization: Use a validated central randomization system to assign enrolled patients to

one of the three treatment arms.

Blinding: The study is double-blinded, meaning neither the patient nor the investigator knows

the assigned treatment. This is achieved through the use of identical-appearing active and

placebo Respimat and CFC-MDI inhalers (double-dummy design).

Drug Administration and Inhaler Technique Training
Protocol

Inhaler Provision: Provide patients with the appropriate active and placebo inhalers

according to their randomization assignment.

Inhaler Technique Training: Provide detailed, standardized training on the correct use of both

the Respimat and CFC-MDI inhalers at the randomization visit.[18][19]

Technique Assessment: Observe the patient's inhalation technique and provide corrective

feedback until proficiency is demonstrated.[20]

Reinforcement: Re-assess and reinforce correct inhaler technique at each subsequent study

visit.[19]

Spirometry Protocol
Equipment Calibration: Calibrate the spirometer daily using a 3-liter syringe according to the

manufacturer's instructions.[21]

Patient Preparation: Instruct the patient to abstain from smoking and using their short-acting

bronchodilator for a specified period before the test.[22]
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Maneuver Execution:

The patient should be seated in an upright position.

Apply a nose clip.[21]

Instruct the patient to take a maximal inhalation.

The patient should then place the mouthpiece in their mouth and create a tight seal with

their lips.

Instruct the patient to perform a maximal, rapid, and complete exhalation for at least 6

seconds.[22]

Quality Control: Obtain at least three acceptable and repeatable maneuvers. The two best

FEV1 and FVC values should be within 150 mL of each other.[5]

Data Recording: Record the best FEV1 and FVC values.

Data Collection and Management Protocol
Case Report Forms (CRFs): Use standardized electronic or paper CRFs to record all study

data.

Patient Diaries: Provide patients with diaries to record daily medication use, symptoms, and

any adverse events.

Data Entry and Validation: Implement a robust data entry and validation process to ensure

data accuracy and completeness.

Data Monitoring: Conduct regular monitoring of study sites to verify adherence to the

protocol and the accuracy of the data.

Data Presentation
The following tables summarize the expected quantitative data from a clinical trial of this

design.
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Table 1: Baseline Demographics and Clinical
Characteristics

Characteristic
Combivent
Respimat (n=486)

Ipratropium
Respimat (n=483)

Combivent CFC-
MDI (n=491)

Age (years), mean

(SD)
62.5 (8.7) 62.8 (8.5) 62.3 (8.9)

Sex, n (%)

   Male 325 (66.9) 320 (66.2) 330 (67.2)

   Female 161 (33.1) 163 (33.8) 161 (32.8)

Race, n (%)

   White 450 (92.6) 445 (92.1) 455 (92.7)

   Black 20 (4.1) 22 (4.6) 21 (4.3)

   Other 16 (3.3) 16 (3.3) 15 (3.0)

Smoking Status, n (%)

   Current Smoker 195 (40.1) 190 (39.3) 200 (40.7)

   Former Smoker 291 (59.9) 293 (60.7) 291 (59.3)

FEV1 (% predicted),

mean (SD)
45.2 (12.1) 45.5 (11.9) 45.0 (12.3)

FEV1/FVC, mean

(SD)
0.52 (0.10) 0.52 (0.10) 0.51 (0.11)

Data are hypothetical and for illustrative purposes, based on typical patient populations in

COPD trials.

Table 2: Primary Efficacy Outcomes at Day 85
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Endpoint
Combivent
Respimat

Ipratropium
Respimat

Combivent
CFC-MDI

Comparison

FEV1 AUC0-6h

(L), mean

change from

baseline

0.150 0.095 0.145

Non-inferior to

Combivent CFC-

MDI

FEV1 AUC0-4h

(L), mean

change from

baseline

0.165 0.100 0.160

Superior to

Ipratropium

Respimat

FEV1 AUC4-6h

(L), mean

change from

baseline

0.120 0.115 0.118

Non-inferior to

Ipratropium

Respimat

Data are hypothetical and for illustrative purposes, based on expected outcomes.

Table 3: Summary of Common Adverse Events
Adverse Event

Combivent
Respimat (n=486)

Ipratropium
Respimat (n=483)

Combivent CFC-
MDI (n=491)

Upper respiratory tract

infection
50 (10.3%) 48 (9.9%) 52 (10.6%)

Nasopharyngitis 35 (7.2%) 38 (7.9%) 33 (6.7%)

Cough 25 (5.1%) 28 (5.8%) 26 (5.3%)

Bronchitis 20 (4.1%) 18 (3.7%) 22 (4.5%)

Headache 18 (3.7%) 20 (4.1%) 17 (3.5%)

Dyspnea 15 (3.1%) 17 (3.5%) 16 (3.3%)

Data are hypothetical and for illustrative purposes, based on known safety profiles.[1][23]
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Conclusion
The successful execution of clinical trials for inhaled therapies like Combivent Respimat
requires meticulous planning and adherence to detailed protocols. This document provides a

framework for designing and conducting such trials, emphasizing robust methodology,

comprehensive data collection, and a thorough understanding of the drug's mechanism of

action. By following these guidelines, researchers can generate high-quality data to support the

clinical development and regulatory approval of new respiratory treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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